molecular formula C8H15NO3S B2778618 ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 960133-71-5

ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate

Cat. No. B2778618
Key on ui cas rn: 960133-71-5
M. Wt: 205.27
InChI Key: CHPAJOSJONRYPT-YSKGHYERSA-N
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Patent
US09242970B2

Procedure details

A mixture of ethyl 2-oxoacetate (50% solution in toluene; 4.066 g; 20.00 mmol), 2-methylpropane-2-sulfinamide (2.424 g; 20.00 mmol), and 4 angstrom molecular sieves (60 g) in anh. DCM (250 ml) was stirred at rt, under nitrogen, for 65 h. The reaction mixture was then filtered over celite, and the separated solids were washed with AcOEt (3×200 ml). The filtrate was then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording ethyl 2-((tert-butylsulfinyl)imino)acetate as a yellow oil.
Name
ethyl 2-oxoacetate
Quantity
4.066 g
Type
reactant
Reaction Step One
Quantity
2.424 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:8][C:9]([S:12]([NH2:14])=[O:13])([CH3:11])[CH3:10]>C(Cl)Cl>[C:9]([S:12]([N:14]=[CH:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[O:13])([CH3:11])([CH3:10])[CH3:8]

Inputs

Step One
Name
ethyl 2-oxoacetate
Quantity
4.066 g
Type
reactant
Smiles
O=CC(=O)OCC
Name
Quantity
2.424 g
Type
reactant
Smiles
CC(C)(C)S(=O)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt, under nitrogen, for 65 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite
WASH
Type
WASH
Details
the separated solids were washed with AcOEt (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was then dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
C(C)(C)(C)S(=O)N=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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